For instance, one study describes the synthesis of [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305), a potent orexin receptor antagonist. [] While the paper does not explicitly detail the introduction of the 4-[3-(trifluoromethyl)benzyl] group, it highlights how structural modifications, including a 7-methyl substitution on the diazepane core, significantly improved the compound's pharmacokinetic profile and in vivo efficacy.
One research paper investigates the stereoselectivity of (3S)-1-benzyl-3-pyrrolidinyl methyl (4S)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride (YM-09730-5), a potent calcium antagonist, emphasizing the impact of absolute configuration on pharmacological activity. [] While this specific compound doesn't include the 4-[3-(trifluoromethyl)benzyl] group, it underscores the importance of stereochemistry in drug design, a principle also applicable to the 1,4-diazepane derivatives of interest.
For example, MK-4305 acts as a dual orexin receptor antagonist, effectively inhibiting the signaling pathways mediated by orexin neuropeptides. [] This inhibition reduces neuronal excitability in brain regions involved in sleep-wake regulation, ultimately promoting sleep.
The discovery of orexin neuropeptides and their receptors revolutionized our understanding of sleep-wake regulation. Compounds like MK-4305, which effectively antagonize orexin receptors, have shown promising results in treating insomnia. []
Calcium channel blockers are widely used to treat cardiovascular diseases by inhibiting calcium influx into cardiac and vascular smooth muscle cells. Research suggests that certain 1,4-dihydropyridine derivatives, structurally similar to 1,4-diazepane, exhibit potent calcium channel blocking activity. [, , ]
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: